1-(2-Chloroethyl)-4-methoxy-2-methylbenzene
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Overview
Description
1-(2-Chloroethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO. This compound is characterized by the presence of a chloroethyl group attached to a benzene ring substituted with a methoxy and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-2-methylbenzene with 2-chloroethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of 1-(2-azidoethyl)-4-methoxy-2-methylbenzene or 1-(2-thiocyanatoethyl)-4-methoxy-2-methylbenzene.
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-4-methoxy-2-methylbenzene.
Scientific Research Applications
1-(2-Chloroethyl)-4-methoxy-2-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)azepane hydrochloride
- 1-Chloro-2-(2-chloroethylsulfanyl)ethane (Mustard Gas)
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
Comparison: 1-(2-Chloroethyl)-4-methoxy-2-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which influences its reactivity and applications. Compared to mustard gas, which is a potent vesicant and cytotoxic agent, this compound is less toxic and primarily used in research and industrial applications.
Properties
CAS No. |
873377-50-5 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
DHVLRKHIUIQFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCl |
Origin of Product |
United States |
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